molecular formula C7H9BrN2O B2841839 4-Bromo-2-isopropylpyridazin-3(2H)-one CAS No. 1934675-50-9

4-Bromo-2-isopropylpyridazin-3(2H)-one

Cat. No. B2841839
CAS RN: 1934675-50-9
M. Wt: 217.066
InChI Key: JVUDTUFFYPEXRY-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropylpyridazin-3(2H)-one, commonly known as BIP, is a synthetic compound that is widely used in laboratory experiments and scientific research. BIP is a member of the pyridazinone family, which is characterized by its three-ring structure and its ability to form hydrogen bonds. BIP is a versatile compound that can be used for a variety of purposes, from synthesizing other compounds to studying biochemical and physiological effects.

Scientific Research Applications

Crystal Structure Analysis

The study of crystal and molecular structures of closely related bromopyridazinone compounds, such as 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one, provides insights into their molecular conformations and intermolecular interactions. This knowledge is crucial for understanding the reactivity and potential applications of 4-Bromo-2-isopropylpyridazin-3(2H)-one in materials science and pharmaceutical research (Bovio & Locchi, 1972).

Synthesis of Polyfunctional Systems

Sequential nucleophilic aromatic substitution processes using 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold demonstrate the potential for creating diverse polysubstituted pyridazinone systems, including those with isopropyl groups. This method may be adaptable to synthesize derivatives of 4-Bromo-2-isopropylpyridazin-3(2H)-one for drug discovery and development applications (Pattison et al., 2009).

Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reactions provide a method for synthesizing (2H)-pyridazin-3-ones substituted at various positions, including the 5-position. This technique could be applied to the functionalization of 4-Bromo-2-isopropylpyridazin-3(2H)-one, potentially leading to new materials or biologically active compounds (Estevez, Coelho, & Raviña, 1999).

Protein Labeling

The synthesis and application of compounds such as 3-bromo-1,2,4,5-tetrazine for protein labeling highlight the utility of brominated compounds in bioconjugation chemistry. By extension, 4-Bromo-2-isopropylpyridazin-3(2H)-one could serve as a precursor for developing novel bioorthogonal labeling reagents that facilitate the study of proteins and other biomolecules in complex biological systems (Ros et al., 2020).

Color Tuning in Iridium Complexes

Research on the role of ancillary ligands in tuning the color of iridium complexes underscores the importance of structural modification in altering the photophysical properties of coordination compounds. Brominated pyridazinones, such as 4-Bromo-2-isopropylpyridazin-3(2H)-one, could be explored as ligands in the development of iridium-based light-emitting materials (Stagni et al., 2008).

properties

IUPAC Name

4-bromo-2-propan-2-ylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-5(2)10-7(11)6(8)3-4-9-10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUDTUFFYPEXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-isopropylpyridazin-3(2H)-one

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